1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one
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Overview
Description
Compound A , belongs to the quinazolinone family. Quinazoline derivatives have garnered attention due to their diverse pharmacodynamic properties, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . The quinazoline nucleus serves as a scaffold for various antitumor drugs, particularly inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in several cancers.
Preparation Methods
Synthesis:: Compound A can be synthesized through a multistep process
Step 1: Synthesize 1,3-dihydro-2H-1,3-benzimidazole-2-thione.
Chemical Reactions Analysis
Compound A undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, alkoxides).
Major products formed from these reactions include derivatives of Compound A with modified functional groups.
Scientific Research Applications
Compound A finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Potential anticancer activity, especially as a TKR inhibitor.
Industry: Developing pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism by which Compound A exerts its effects involves interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its specific structure and functional groups. Similar compounds include other quinazolinones, but each exhibits distinct properties.
Properties
Molecular Formula |
C23H26N2O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one |
InChI |
InChI=1S/C23H26N2O2S/c1-15-7-6-9-20(16(15)2)27-17(3)23(26)25-13-11-18(12-14-25)22-24-19-8-4-5-10-21(19)28-22/h4-10,17-18H,11-14H2,1-3H3 |
InChI Key |
GOUVZVXQZNAHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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